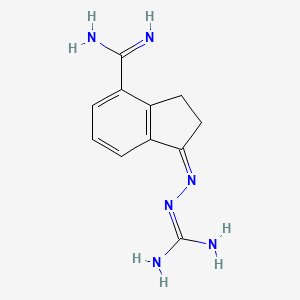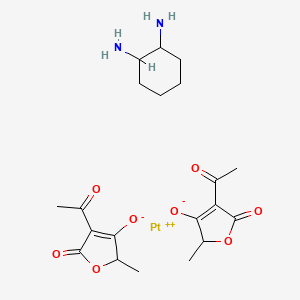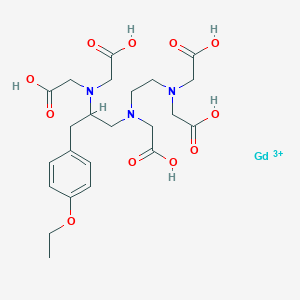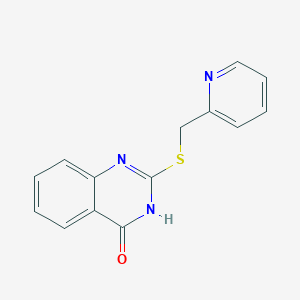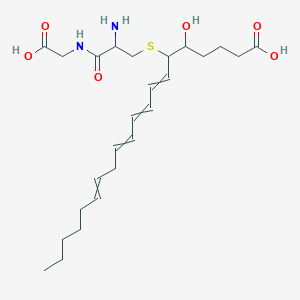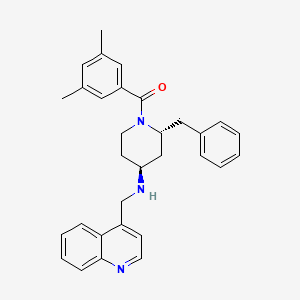
((2R,4S)-2-Benzyl-4-((quinolin-4-ylmethyl)amino)piperidin-1-yl)(3,5-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CGP-49823 is a small molecule drug developed by Novartis Pharma AG. It is a non-peptide tachykinin NK1 receptor antagonist, primarily investigated for its potential therapeutic effects in treating anxiety and mood disorders . The compound has a molecular formula of C31H33N3O and is known for its high affinity to the NK1 receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CGP-49823 involves multiple steps, including the incorporation of 3,5-dimethylbenzoyl and benzyl substituents, which are crucial for its high affinity to the NK1 receptor . The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: The core structure of CGP-49823 is a piperidine ring, which is synthesized through a series of cyclization reactions.
Introduction of Substituents: The 3,5-dimethylbenzoyl and benzyl groups are introduced through nucleophilic substitution reactions.
Final Assembly: The quinolin-3-ylmethyl amino group is attached to the piperidine ring, completing the synthesis.
Industrial Production Methods
Industrial production methods for CGP-49823 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
CGP-49823 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of CGP-49823 with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s therapeutic effects .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a model molecule to study the structure-activity relationship of NK1 receptor antagonists.
Biology: CGP-49823 is used in biological studies to investigate the role of NK1 receptors in physiological processes.
Medicine: The primary application of CGP-49823 is in the treatment of anxiety and mood disorders. .
Mecanismo De Acción
CGP-49823 exerts its effects by antagonizing the NK1 receptor, which is a receptor for the neuropeptide substance P. By blocking the NK1 receptor, CGP-49823 inhibits the binding of substance P, thereby reducing its physiological effects. This mechanism is believed to be responsible for the compound’s potential therapeutic effects in treating anxiety and mood disorders .
Comparación Con Compuestos Similares
Similar Compounds
CP-99,994: Another NK1 receptor antagonist with a similar mechanism of action.
L-733,060: A highly brain-penetrant NK1 receptor antagonist.
GR205171: Another NK1 receptor antagonist used in preclinical studies
Uniqueness of CGP-49823
CGP-49823 is unique due to its specific structural features, such as the 3,5-dimethylbenzoyl and benzyl substituents, which contribute to its high affinity for the NK1 receptor. Additionally, its non-peptide nature allows for better brain penetration compared to peptide-based NK1 antagonists .
Propiedades
Número CAS |
150705-88-7 |
|---|---|
Fórmula molecular |
C31H33N3O |
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
[(2R,4S)-2-benzyl-4-(quinolin-4-ylmethylamino)piperidin-1-yl]-(3,5-dimethylphenyl)methanone |
InChI |
InChI=1S/C31H33N3O/c1-22-16-23(2)18-26(17-22)31(35)34-15-13-27(20-28(34)19-24-8-4-3-5-9-24)33-21-25-12-14-32-30-11-7-6-10-29(25)30/h3-12,14,16-18,27-28,33H,13,15,19-21H2,1-2H3/t27-,28+/m0/s1 |
Clave InChI |
WQZUOBIIPDZRJP-WUFINQPMSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)C(=O)N2CC[C@@H](C[C@H]2CC3=CC=CC=C3)NCC4=CC=NC5=CC=CC=C45)C |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)N2CCC(CC2CC3=CC=CC=C3)NCC4=CC=NC5=CC=CC=C45)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid](/img/structure/B10782145.png)
![3-amino-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B10782147.png)


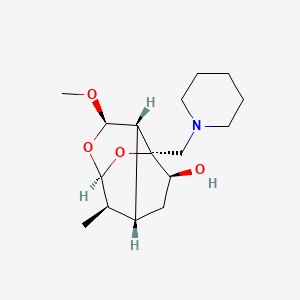
![6-[5-Acetamido-2-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B10782163.png)
